4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butan-1-amine
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Overview
Description
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butan-1-amine is an organic compound that features a benzodioxin ring fused with a butan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butan-1-amine typically involves the alkylation of 2,3-dihydrobenzo[b][1,4]dioxin with a suitable butan-1-amine precursor. One common method involves the use of 2,3-dihydroxybenzoic acid as the starting material, which undergoes alkylation, azidation, Curtius rearrangement, hydrolysis, and salification . This multi-step process ensures high purity and yield, making it suitable for large-scale preparation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for scalability. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butan-1-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzo[b][1,4]dioxin-6-amine: Shares a similar benzodioxin core but differs in the amine substitution.
N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide: Another derivative with antibacterial properties.
Uniqueness
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c13-6-2-1-3-10-4-5-11-12(9-10)15-8-7-14-11/h4-5,9H,1-3,6-8,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLNSPAJDVJROZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CCCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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